methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine, chlorine, and methyl groups
Mechanism of Action
Target of Action
The compound “methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to have diverse biological activities and are used in the development of various drugs .
Biochemical Pathways
Pyrazole derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Given that pyrazole derivatives have diverse biological activities, the effects could potentially range from antimicrobial to anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the corresponding pyrazole derivative. Bromination of this intermediate yields the desired compound. The reaction conditions often include:
Solvents: Ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Coupling: Palladium catalysts in the presence of boronic acids or esters
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of halogen atoms and the pyrazole ring can enhance binding affinity to biological targets, making it a candidate for drug development.
Medicine
Medicinal chemistry has explored this compound for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for large-scale production and application in agricultural settings.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 4-bromo-3-(4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 4-bromo-3-(4-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Compared to similar compounds, methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both bromine and chlorine atoms. This combination can enhance its reactivity and binding properties, making it more versatile in various applications. The specific substitution pattern also influences its physical and chemical properties, such as solubility and stability.
Properties
IUPAC Name |
methyl 4-bromo-5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-16-11(12(17)18-2)9(13)10(15-16)7-3-5-8(14)6-4-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNYQCSJTZIIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.